molecular formula C16H10N2O2 B3030442 Indirubin CAS No. 906748-38-7

Indirubin

Katalognummer: B3030442
CAS-Nummer: 906748-38-7
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: JNLNPCNGMHKCKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indirubin is a chemical compound most often produced as a byproduct of bacterial metabolism. It is a structural isomer of indigo dye and is known for its distinctive red color. This compound has been used in traditional Chinese medicine for centuries, particularly in the treatment of inflammation and cancer .

Analyse Chemischer Reaktionen

Functionalization through Substituent Modification

Substituent position and electronic effects dictate reaction outcomes:

Substituent Position Reactivity Trends Yield/Product Ratio
5- or 7-positionElectron-withdrawing groups (e.g., NO₂, COOH) enhance indirubin selectivity>20:1 this compound:indigo at 40°C
6-positionLower selectivity due to steric hindrance; this compound remains major product1:1–3:1 this compound:indigo
6-AzaindoleNo product formation due to catalyst incompatibilityNR

Temperature-Dependent Product Selectivity

Lower temperatures favor this compound over indigo during homodimerization:

Temperature This compound:Indigo Ratio Catalyst System
86°C1:2Mo(CO)₆ in t-BuOH
60°C3:1Mo(CO)₆ in t-BuOH
40°C>20:1Mo(CO)₆ in t-BuOH

Oxime Formation

This compound-3′-oxime derivatives are synthesized via:

  • Hydroxylamine treatment : Refluxing this compound with hydroxylamine in pyridine for 6 hours yields oximes (57–70% yields) .

  • Biological activity : Oximes like 6-bromothis compound-3′-oxime inhibit glycogen synthase kinase-3β, demonstrating therapeutic potential .

Click Chemistry Derivatives

Triazole-functionalized indirubins are synthesized via copper-catalyzed azide-alkyne cycloaddition:

  • Reaction scheme :

    This compound 3 propargyloxime+Azide chalconeCuI DMSOTriazole this compound\text{this compound 3 propargyloxime}+\text{Azide chalcone}\xrightarrow{\text{CuI DMSO}}\text{Triazole this compound}
  • Yields : 56–70% for 15 new derivatives, confirmed by NMR and X-ray crystallography .

N-Glycosylation

This compound’s nitrogen atoms undergo glycosylation to enhance solubility:

  • Method : Aldol condensation of glycosylated isatins with indoxyl acetate .

  • Example : α-configured this compound-N-rhamnosides synthesized using 3-acetoxyindole (confirmed by X-ray) .

Photoswitching Isomerization

Dialkylated this compound derivatives exhibit reversible Z-to-E isomerization under red light:

  • Thermodynamics :

    Derivative ΔG‡ (kcal/mol)t₁/₂ at 20°C
    1a 20.3–21.72.6 min–2.7 h
    2a 21.0–22.73.1 min–3.5 h
  • Mechanism : Controlled by substituent electronic effects and solvent polarity .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Cancer Treatment

Indirubin has been primarily studied for its anticancer properties . It exhibits potent inhibitory effects on various cancer cell lines through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : this compound acts as an ATP-competitive inhibitor of CDKs, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Glycogen Synthase Kinase-3 Beta (GSK-3β) : The compound also inhibits GSK-3β, contributing to its antiproliferative effects. New derivatives have been developed to enhance selectivity and solubility, improving their therapeutic potential against cancers such as chronic myelogenous leukemia (CML) and solid tumors .
  • Novel Derivatives : Research has led to the synthesis of various this compound derivatives that show improved pharmacokinetic properties and increased efficacy against different cancer types. For instance, 7-bromo-5′-carboxythis compound-3′-oxime demonstrates enhanced selectivity for DYRK kinases, implicated in neurodegenerative diseases and cancer .

Anti-inflammatory Properties

This compound's role in managing inflammatory conditions is another area of significant interest:

  • Mechanism of Action : this compound has been shown to modulate inflammatory pathways by inhibiting NF-κB and STAT3 signaling, both of which are critical in inflammation and tumorigenesis. This makes it a candidate for treating chronic inflammatory diseases .
  • Combination Therapies : Recent studies indicate that combining this compound with other therapeutic agents, such as umbilical cord mesenchymal stem cells, enhances its efficacy in treating psoriasis-like lesions in animal models . This combination therapy approach highlights the potential for this compound in regenerative medicine.

Pharmacokinetics and Delivery Systems

Despite its promising applications, this compound faces challenges related to its poor water solubility and bioavailability:

  • Formulation Strategies : Innovative drug delivery systems such as self-microemulsifying drug delivery systems (SMEDDS) have been explored to enhance the oral bioavailability of this compound. These formulations aim to improve solubility and facilitate better absorption in the gastrointestinal tract .

Case Studies and Clinical Insights

Several studies have documented the clinical efficacy of this compound:

  • A retrospective study indicated that patients with CML treated with this compound experienced significant improvements in hematological parameters .
  • Another investigation highlighted the use of this compound derivatives in preclinical models, demonstrating their potential against various malignancies and inflammatory conditions .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
Cancer TreatmentInhibition of CDKs and GSK-3βEffective against CML; novel derivatives show promise
Anti-inflammatory EffectsModulation of NF-κB and STAT3 pathwaysReduces psoriasis-like lesions; enhances healing
Drug DeliveryEnhanced solubility via SMEDDSImproved oral bioavailability observed

Vergleich Mit ähnlichen Verbindungen

  • Indigo
  • Indirubin-3’-oxime
  • This compound-5-sulphonic acid
  • Staurosporine
  • Flavopiridol
  • Olomoucine
  • Roscovitine
  • Purvanalols
  • Kenpaullone
  • Alsterpaullone

This compound’s unique chemical structure and pharmacological properties make it a compound of significant interest in various fields of scientific research and industrial applications.

Biologische Aktivität

Indirubin, a bis-indole compound derived from the indigo plant, has garnered significant attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound is a stable red isomer of indigo, chemically classified as 3,2′-bisindole. Its structure has served as a template for synthesizing various derivatives with enhanced pharmacological properties. These derivatives often exhibit improved solubility and bioavailability, making them more effective in therapeutic contexts .

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. The primary mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : this compound inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), leading to cell cycle arrest and reduced proliferation in cancer cells .
  • Induction of Apoptosis : this compound promotes apoptosis in various cancer cell lines by modulating apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Autophagy Activation : Recent studies have indicated that this compound induces autophagy in glioma cells, contributing to its anticancer effects. This is characterized by the formation of autophagosomes and increased levels of autophagy-related proteins .

The biological activity of this compound involves multiple signaling pathways:

  • Cell Cycle Regulation : this compound's inhibition of CDKs leads to cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells .
  • Apoptotic Pathways : this compound treatment results in increased cleavage of caspases and PARP, hallmark indicators of apoptosis. The induction of apoptosis was confirmed through Annexin V/PI staining techniques .
  • GSK-3β Inhibition : As a potent inhibitor of GSK-3β, this compound activates the Wnt signaling pathway, which is crucial for maintaining pluripotency in stem cells and influencing differentiation processes .

Table 1: Summary of Research Findings on this compound's Anticancer Effects

StudyCancer TypeKey Findings
Wu et al. (2008)GliomaInduced apoptosis via Bax upregulation and Bcl-2 downregulation; confirmed through Annexin V staining .
Zhang et al. (2011)Ovarian CancerModulated VEGFR2-mediated JAK/STAT3 signaling cascade to inhibit growth .
Perabo et al. (2011)Renal CancerPromoted apoptosis in renal cancer cells; detailed molecular mechanisms were explored .
Recent Study (2023)Breast CancerInduced apoptosis and inhibited migration; involved caspase activation .

Eigenschaften

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indirubin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin
Reactant of Route 2
Indirubin
Reactant of Route 3
Indirubin
Reactant of Route 4
Indirubin
Reactant of Route 5
Indirubin
Customer
Q & A

A: Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily cyclin-dependent kinases (CDKs) [, , ] and glycogen synthase kinase-3β (GSK-3β) []. These kinases play crucial roles in cell cycle regulation, signal transduction, and other cellular processes.

A: this compound acts as an ATP-competitive inhibitor of CDKs, binding to the ATP-binding pocket of the enzyme and preventing ATP binding [, , ]. This interaction disrupts CDK activity, leading to cell cycle arrest and ultimately apoptosis in cancer cells [].

A: Inhibition of CDKs by this compound leads to cell cycle arrest primarily at the G1/S and G2/M phases, preventing cell proliferation [, , ]. This arrest can trigger apoptosis, a form of programmed cell death, in cancer cells [, , ].

A: Research indicates that this compound can suppress tumor necrosis factor (TNF)-induced NF-κB activation []. This suppression occurs through the inhibition of IκBα kinase activation, thereby blocking the phosphorylation and degradation of IκBα []. Consequently, this compound disrupts the nuclear translocation of p65, a key component of the NF-κB pathway, impacting the expression of genes involved in anti-apoptosis, proliferation, and invasion [].

ANone: this compound has a molecular formula of C16H10N2O2 and a molecular weight of 262.26 g/mol.

A: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its UV-Vis spectrum shows a maximum absorbance at 538.7 nm []. In NMR spectroscopy, the amino N-1′ protons of this compound resonate at a higher frequency than N-1 protons [].

A: The stability of this compound is a crucial factor for its potential applications. Research indicates that this compound can be susceptible to degradation, particularly in cell culture, which can impact its long-term efficacy [].

A: this compound's poor water solubility poses a significant challenge for its pharmaceutical development, limiting its bioavailability and therapeutic efficacy [, , ].

ANone: While this compound is known for its biological activity, specifically its kinase inhibitory effects, there is currently no scientific evidence suggesting it possesses inherent catalytic properties.

A: Computational chemistry plays a crucial role in understanding this compound's interactions with its targets and guiding the design of more potent and selective derivatives. Molecular docking studies have provided insights into the binding mode of this compound and its analogs within the active sites of kinases like CDK2 and GSK-3β [, ].

A: Yes, QSAR studies have been conducted on this compound derivatives to establish the relationship between their chemical structure and biological activity [, , ]. These models aid in predicting the activity of novel analogs and guiding further synthetic efforts.

A: Yes, modifications to the this compound scaffold significantly influence its potency, selectivity, and pharmacological properties [, , , ]. Introducing specific substituents at various positions of the this compound core can modulate its interactions with target kinases and impact its overall biological activity.

A: Halogenated indirubins, particularly those brominated at the 6-position, exhibit enhanced selectivity for GSK-3 over CDKs []. 6-Bromothis compound (6BI) and its derivative 6-bromothis compound-3′-oxime (6BIO) are prominent examples of halogenated indirubins with notable GSK-3 inhibitory activity [].

A: this compound's poor water solubility and susceptibility to degradation necessitate the development of specialized formulations to enhance its solubility, stability, and bioavailability [, , , ].

A: Various approaches, including the development of self-emulsifying drug delivery systems (SEDDS) [, ], phytosomes [], and nanoparticle formulations using bovine serum albumin (BSA) [], have been investigated to enhance the solubility, stability, and bioavailability of this compound.

A: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Studies investigating the pharmacokinetics of this compound formulations, such as phytosomes and SEDDS, have demonstrated improved bioavailability compared to the parent compound [, , ].

A: The route of administration can significantly influence the pharmacokinetic behavior of this compound. For instance, oral administration of this compound often results in lower bioavailability compared to other routes due to its poor water solubility [].

A: this compound has demonstrated promising anticancer activity in vitro against various cancer cell lines, including lung, colon, breast, and leukemia cells [, , , , , ].

A: Yes, in vivo studies using animal models have provided evidence supporting the anticancer potential of this compound. For example, this compound has been shown to inhibit tumor growth in a rat model of kidney cancer []. In a mouse model of breast cancer, this compound suppressed tumor growth by inducing ferroptosis and upregulating PTGS2 [].

A: While this compound is not yet FDA-approved for cancer treatment, it has shown efficacy in treating chronic myelogenous leukemia in clinical trials conducted in China [, , , ]. These trials demonstrated the clinical potential of this compound, paving the way for further investigations into its therapeutic applications.

ANone: While this compound exhibits potent anticancer activity, the emergence of drug resistance remains a concern. Although specific resistance mechanisms to this compound are not fully elucidated, it's important to consider potential cross-resistance with other kinase inhibitors, particularly those targeting similar binding sites on CDKs or GSK-3β. Further research is necessary to understand and address potential resistance mechanisms.

A: Targeted drug delivery strategies can enhance the therapeutic index of this compound by delivering it specifically to cancer cells while minimizing off-target effects. Nanoparticle-based delivery systems are being explored to improve this compound's tumor targeting and therapeutic efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.